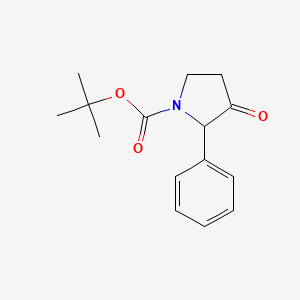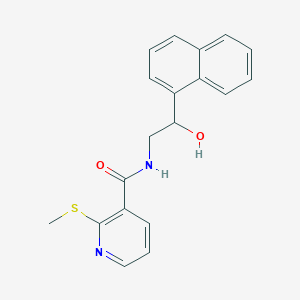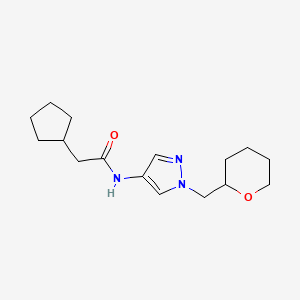
Ethyl 1-sulfamoylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-sulfamoylpiperidine-3-carboxylate is a compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
Piperidines, which include Ethyl 1-sulfamoylpiperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular weight of Ethyl 1-sulfamoylpiperidine-3-carboxylate is 236.29 . Its IUPAC name is ethyl 1-(aminosulfonyl)-3-piperidinecarboxylate . The InChI code for this compound is 1S/C8H16N2O4S/c1-2-14-8(11)7-4-3-5-10(6-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) .Scientific Research Applications
- Coumarin Derivatives : By reacting with salicylaldehyde, this compound can yield either coumarin-3-carboxylate esters or 3-cyancoumarin . These derivatives find applications in fluorescence probes and bioimaging.
- Plant Growth Regulators : Ethyl 1-sulfamoylpiperidine-3-carboxylate derivatives may act as plant hormones. For instance, indole-3-acetic acid (IAA) is a natural plant hormone produced from tryptophan degradation. Analogous derivatives could influence plant growth and development .
- DFT Calculations : Researchers have employed density functional theory (DFT) calculations to understand the cyclization mechanisms involving this compound. Investigating critical factors in its reactions provides insights for synthetic strategies .
Organic Synthesis
Agrochemical Research
Computational Chemistry and Mechanistic Studies
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-sulfamoylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-2-14-8(11)7-4-3-5-10(6-7)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINECQPXUBTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-sulfamoylpiperidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)

![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)





![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)